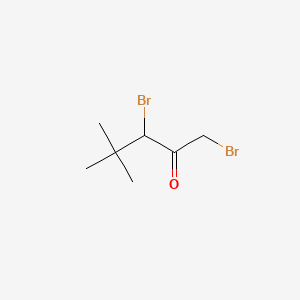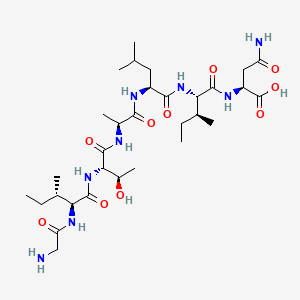![molecular formula C9H10O2 B576509 Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid CAS No. 10497-57-1](/img/structure/B576509.png)
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is a chemical compound with the CAS Number: 10497-57-1 . It has a molecular weight of 150.18 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid and similar compounds has been achieved through various methods. One approach is based on an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . Another method involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Molecular Structure Analysis
The molecular structure of Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid can be represented by the InChI code: 1S/C9H10O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2,(H,10,11) . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is a powder with a melting point of 143-145 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Bicyclo[3.2.1]octa-2,6-diene derivatives have been synthesized through various chemical reactions, demonstrating their utility in organic chemistry. For instance, the synthesis of substituted bicyclo[3.2.1]octa-2,6-dienes through Knoevenagel condensation and Wittig methylenation highlights their adaptability in creating complex chemical structures (Klumpp et al., 2010). Additionally, research into the conformations and reactions of bicyclo[3.2.1]oct-6-en-8-ylidene reveals the potential for creating various rearrangement products through photochemical and thermal decomposition, further emphasizing the chemical versatility of these compounds (Brinker et al., 2012).
Material Science and Polymer Chemistry
In material science and polymer chemistry, bicyclo[3.2.1]octa-2,6-diene derivatives have been utilized to synthesize gradient copolymers with unique properties. For example, bicyclo[4.2.0]oct-6-ene-7-carboxamide has been used to form copolymers demonstrating the potential of these compounds in creating materials with specific hydrophobicity, topology, and thermal properties (Boadi et al., 2021).
Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques leveraging bicyclo[3.2.1]octa-2,6-diene derivatives have been developed, showcasing their role in constructing complex molecular structures. One study discusses the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands for use in asymmetric catalysis, illustrating the compound's importance in enantioselective synthesis (Otomaru et al., 2005).
Molecular Structure and Crystallography
Investigations into the molecular structure and crystallography of bicyclo[3.3.0]octa-2,6-dienes reveal insights into the impact of substitution on molecular geometry and packing. A series of compounds with the bicyclo[3.3.0]octa-2,6-diene skeleton showcases how geometry changes upon substitution affect the packing in crystal structures, providing valuable information for designing molecules with desired physical and chemical properties (Vega et al., 2008).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOICDQRSBEFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=CC1C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665680 |
Source


|
| Record name | Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10497-57-1 |
Source


|
| Record name | Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)


![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)






